Lipophilicity (XLogP3) of 940990-26-1 Versus N-Aryl Carboxamide Analogs in the Roche Triazole Carboxamide Patent Space
The target compound possesses a computed XLogP3 of 4 [1]. In contrast, representative N-aryl carboxamide analogs disclosed in US9416127B2—such as 2-phenyl-N-(4-piperidin-3-ylphenyl)triazole-4-carboxamide and 2-(3-chlorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide—exhibit substantially higher topological polar surface areas (exceeding 80 Ų) due to the presence of additional heteroatom-containing substituents on the amide aryl ring, and consequently lower computed XLogP values [2]. The 4-unit XLogP3 of 940990-26-1 reflects its more compact, hydrocarbon-rich amide side chain (cyclopentyl) relative to the extended polar aryl-amide motifs in the Roche leads [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 |
| Comparator Or Baseline | N-aryl triazole-4-carboxamides from US9416127B2 (estimated XLogP3 < 3; TPSA > 80 Ų) |
| Quantified Difference | ΔXLogP3 > 1 unit higher for target compound |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and patent structural analysis |
Why This Matters
A one-log-unit difference in XLogP predicts an approximately 10-fold difference in equilibrium organic/aqueous partitioning, which directly impacts membrane permeability, protein binding, and assay compatibility—critical parameters for any screening campaign or SAR study.
- [1] PubChem Compound Summary for CID 16652125. Computed XLogP3-AA value. National Center for Biotechnology Information. View Source
- [2] US Patent US9416127B2. Representative N-aryl triazole carboxamide structures and their substituent patterns. Hoffmann-La Roche AG. View Source
